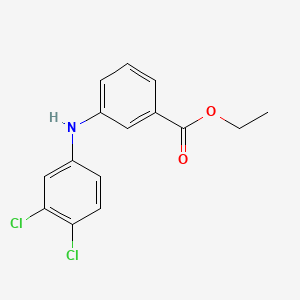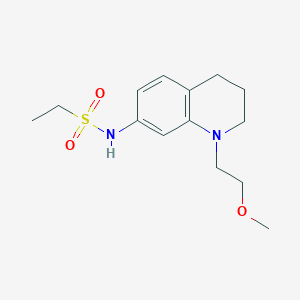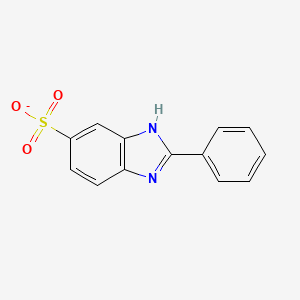
2-phenyl-1H-benzimidazole-5-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2-phenyl-1H-benzimidazole-5-sulfonate can be synthesized through various methods. One common method involves the reaction of 3,4-diaminobenzenesulfonic acid with benzaldehyde and sulfur dioxide in an aqueous medium at a pH of 4-7 . Another method involves the reaction of 2-phenylbenzimidazole with chlorosulfonic acid in dichloroethane .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-phenyl-1H-benzimidazole-5-sulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form reactive oxygen species (ROS) upon UV irradiation.
Substitution: It can participate in substitution reactions, particularly involving the sulfonate group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) is commonly used as an oxidizing agent.
Substitution: Chlorosulfonic acid is used for sulfonation reactions.
Major Products Formed
Oxidation: Formation of ROS and potential DNA damage products.
Substitution: Formation of sulfonated derivatives.
Scientific Research Applications
2-phenyl-1H-benzimidazole-5-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a UV filter in various formulations.
Biology: Studied for its effects on DNA and potential to cause photodamage.
Medicine: Investigated for its potential anticancer properties due to its ability to generate ROS.
Industry: Utilized in the production of sunscreens and other personal care products.
Mechanism of Action
The primary mechanism of action of 2-phenyl-1H-benzimidazole-5-sulfonate is its ability to absorb UVB radiation. This absorption prevents UVB-induced damage such as the formation of cyclobutane pyrimidine dimers in DNA . Upon UV irradiation, the compound can generate ROS, which can lead to oxidative stress and potential cellular damage .
Comparison with Similar Compounds
2-phenyl-1H-benzimidazole-5-sulfonate is unique due to its water solubility and strong UVB absorption. Similar compounds include:
Benzimidazole derivatives: These compounds also exhibit UV absorption properties but may differ in solubility and specific UV absorption spectra.
Phenylbenzimidazole derivatives: These compounds share structural similarities but may have different functional groups that affect their chemical properties and applications.
Properties
Molecular Formula |
C13H9N2O3S- |
|---|---|
Molecular Weight |
273.29 g/mol |
IUPAC Name |
2-phenyl-3H-benzimidazole-5-sulfonate |
InChI |
InChI=1S/C13H10N2O3S/c16-19(17,18)10-6-7-11-12(8-10)15-13(14-11)9-4-2-1-3-5-9/h1-8H,(H,14,15)(H,16,17,18)/p-1 |
InChI Key |
UVCJGUGAGLDPAA-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


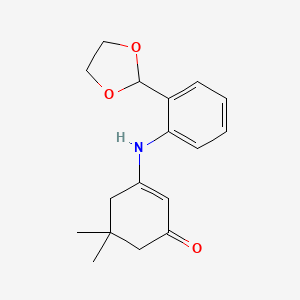

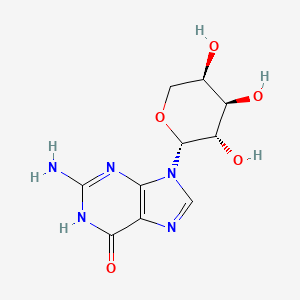

![(2E)-[2-(2-nitrophenyl)hydrazinylidene][4-(3-nitrophenyl)-1,3-thiazol-2-yl]ethanenitrile](/img/structure/B14115236.png)
![Ethyl 2-[2-(4-oxochromene-3-carbonyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B14115242.png)
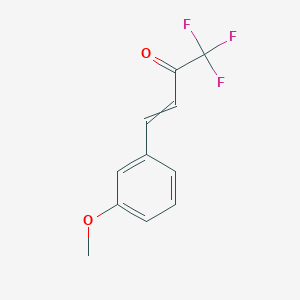
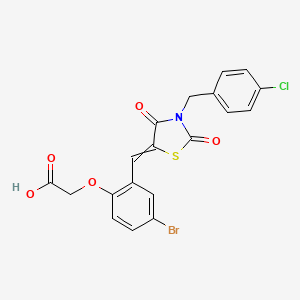
![7-(2-chlorobenzyl)-3-methyl-8-[(2E)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14115253.png)
![2-[5-({2-[(2,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B14115260.png)
![4-Thiazolidinone, 2-iMino-3-(4-Methoxyphenyl)-5-[(4-Methoxyphenyl)Methylene]-](/img/structure/B14115271.png)
![(2S)-2-{[9-(4-Biphenylylmethyl)-2-(2,3-dihydro-1H-inden-5-yloxy)-9H-purin-6-yl]amino}-3-phenyl-1-propanol](/img/structure/B14115272.png)
